molecular formula C20H29N7 B3858901 6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine

6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine

Cat. No.: B3858901
M. Wt: 367.5 g/mol
InChI Key: JXPHSLUXBWCGPV-UHFFFAOYSA-N
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Description

6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine core substituted with a piperazine and piperidine moiety, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine.

    Piperidine Introduction: The final step involves the alkylation of the piperazine with 1-benzylpiperidine, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), which may reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: H₂, Pd/C, ethanol (EtOH)

    Substitution: Sodium hydride (NaH), DMF, various nucleophiles

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Lacks the benzyl group, potentially altering its binding affinity and specificity.

    4-(1-Benzylpiperidin-4-yl)piperazine: Does not contain the pyrimidine core, which may affect its overall activity and applications.

Uniqueness

6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine is unique due to its combination of a pyrimidine core with both piperazine and piperidine moieties, providing a versatile scaffold for drug design. This structural complexity allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7/c21-18-14-19(24-20(22)23-18)27-12-10-26(11-13-27)17-6-8-25(9-7-17)15-16-4-2-1-3-5-16/h1-5,14,17H,6-13,15H2,(H4,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPHSLUXBWCGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC(=NC(=C3)N)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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